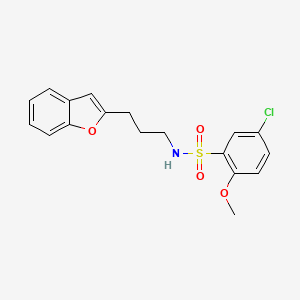

N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-5-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4S/c1-23-17-9-8-14(19)12-18(17)25(21,22)20-10-4-6-15-11-13-5-2-3-7-16(13)24-15/h2-3,5,7-9,11-12,20H,4,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVMOJJCXUKKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids under acidic conditions . The resulting benzofuran intermediate is then subjected to further functionalization to introduce the propyl chain and the sulfonamide group.

Industrial Production Methods

Industrial production of such compounds often employs optimized synthetic routes to maximize yield and minimize by-products. This may involve the use of catalysts, such as Lewis acids, to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The chlorine atom on the methoxybenzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing benzofuran moieties exhibit significant anticancer activities. The sulfonamide group in N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide may enhance its efficacy against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Antioxidant Activity

The antioxidant properties of this compound have been explored, with findings suggesting that it can effectively scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective effects, particularly in models of neurodegeneration. The compound may exhibit protective effects against neuronal cell death induced by oxidative stress, making it a candidate for further investigation in treating conditions like Alzheimer's disease .

Treatment of Inflammatory Diseases

The sulfonamide group is known for its anti-inflammatory properties. This compound may be beneficial in treating diseases characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antimicrobial Activity

There is potential for this compound to exhibit antimicrobial properties. Similar sulfonamide compounds have been documented to inhibit bacterial growth, which could lead to applications in developing new antibiotics or treatments for resistant bacterial strains .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can intercalate with DNA or proteins, while the sulfonamide group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

Angelicin: A furanocoumarin with phototoxic properties.

Bergapten: Another furanocoumarin used in the treatment of skin disorders.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide is unique due to its combination of a benzofuran ring, a chlorinated methoxybenzene moiety, and a sulfonamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

This compound incorporates a sulfonamide group, which enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of several benzofuran derivatives, including those similar to the target compound, against various cancer cell lines such as ME-180, A549, and HT-29. The results indicated that modifications in the benzofuran structure significantly influenced their antiproliferative activity. Notably, compounds with methoxy substitutions at specific positions exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Benzofuran A | A549 | 5.0 | Moderate |

| Benzofuran B | HT-29 | 1.5 | High |

| Target Compound | ME-180 | 2.0 | High |

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives reveals that the position and nature of substituents are critical for biological activity. The presence of halogen atoms, particularly chlorine at the para position of the aromatic ring, has been associated with increased cytotoxicity. For example, compounds with chlorine substitutions demonstrated significant activity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 µM .

Key Findings from SAR Studies

- Halogen Positioning : The position of halogens on the benzofuran ring significantly impacts cytotoxicity.

- Functional Groups : The presence of electron-donating groups like methoxy enhances binding interactions with biological targets.

- Hydrophobic Interactions : Compounds with increased hydrophobicity often show improved membrane permeability, contributing to higher biological activity .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction in cancer cells. Studies indicate that these compounds may activate apoptotic pathways through mitochondrial disruption and caspase activation, leading to programmed cell death .

Q & A

Basic Research Question

- NMR : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH signals (δ 8.0–10.0 ppm). Discrepancies may arise from rotameric forms of the sulfonamide group; variable-temperature NMR can resolve this .

- IR : Strong S=O stretches (~1350 cm) and N–H bends (~3300 cm) confirm sulfonamide formation. Contradictions in peak assignments require cross-validation with high-resolution mass spectrometry (HRMS) .

How does the benzofuran moiety influence the compound’s bioactivity compared to simpler sulfonamide derivatives?

Advanced Research Question

The benzofuran group enhances lipophilicity and π-π stacking potential, which may improve membrane permeability and target binding. notes that sulfonamides with aromatic substituents exhibit anti-hypertensive and anti-malarial activities, while highlights that bulky substituents (e.g., benzofuran) can modulate selectivity for enzymes like carbonic anhydrase . Structure-Activity Relationship (SAR) studies require:

- Functional group modifications (e.g., replacing benzofuran with phenyl or indole).

- Enzymatic assays (e.g., IC measurements) to quantify inhibition potency.

What methodologies are used to evaluate this compound’s potential as an antimicrobial agent?

Advanced Research Question

- Target Identification : Similar sulfonamides () target bacterial enzymes like acyl carrier protein synthase (AcpS), critical for fatty acid biosynthesis .

- Assays :

- Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains.

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.

- Resistance Studies : Monitor mutation frequency in serial passage experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.